Cas no 1261774-84-8 (2-(2,4,5-Trichlorophenyl)-3-(trifluoromethyl)pyridine-4-acetonitrile)

2-(2,4,5-Trichlorophenyl)-3-(trifluoromethyl)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-(2,4,5-Trichlorophenyl)-3-(trifluoromethyl)pyridine-4-acetonitrile
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- インチ: 1S/C14H6Cl3F3N2/c15-9-6-11(17)10(16)5-8(9)13-12(14(18,19)20)7(1-3-21)2-4-22-13/h2,4-6H,1H2
- InChIKey: XILRVFAPRASUHQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=CC=1C1C(C(F)(F)F)=C(CC#N)C=CN=1)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 437
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 36.7
2-(2,4,5-Trichlorophenyl)-3-(trifluoromethyl)pyridine-4-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026000955-250mg |
2-(2,4,5-Trichlorophenyl)-3-(trifluoromethyl)pyridine-4-acetonitrile |
1261774-84-8 | 97% | 250mg |
$727.60 | 2022-04-03 | |
Alichem | A026000955-1g |
2-(2,4,5-Trichlorophenyl)-3-(trifluoromethyl)pyridine-4-acetonitrile |
1261774-84-8 | 97% | 1g |
$1,831.20 | 2022-04-03 | |
Alichem | A026000955-500mg |
2-(2,4,5-Trichlorophenyl)-3-(trifluoromethyl)pyridine-4-acetonitrile |
1261774-84-8 | 97% | 500mg |
$989.80 | 2022-04-03 |
2-(2,4,5-Trichlorophenyl)-3-(trifluoromethyl)pyridine-4-acetonitrile 関連文献
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
2-(2,4,5-Trichlorophenyl)-3-(trifluoromethyl)pyridine-4-acetonitrileに関する追加情報
Comprehensive Analysis of 2-(2,4,5-Trichlorophenyl)-3-(trifluoromethyl)pyridine-4-acetonitrile (CAS No. 1261774-84-8)
The compound 2-(2,4,5-Trichlorophenyl)-3-(trifluoromethyl)pyridine-4-acetonitrile (CAS No. 1261774-84-8) is a highly specialized chemical entity that has garnered significant attention in recent years due to its unique structural properties and potential applications. This pyridine derivative features a trichlorophenyl group and a trifluoromethyl substituent, which contribute to its distinct chemical behavior. Researchers and industry professionals are increasingly interested in this compound for its versatility in organic synthesis and material science.
One of the most frequently searched questions about this compound is: "What are the applications of 2-(2,4,5-Trichlorophenyl)-3-(trifluoromethyl)pyridine-4-acetonitrile?" The answer lies in its role as a key intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. Its nitrile functionality and halogenated aromatic system make it a valuable building block for designing molecules with specific biological activities. Additionally, its electron-withdrawing groups enhance its reactivity in cross-coupling reactions, a hot topic in modern synthetic chemistry.
Another trending topic related to this compound is its potential in green chemistry and sustainable synthesis. With growing environmental concerns, researchers are exploring ways to utilize 2-(2,4,5-Trichlorophenyl)-3-(trifluoromethyl)pyridine-4-acetonitrile in catalytic processes that minimize waste and energy consumption. Its stability under various conditions makes it a candidate for flow chemistry applications, which are gaining traction in industrial settings.
The spectroscopic characterization of this compound is another area of interest. Advanced techniques such as NMR, IR, and mass spectrometry are commonly employed to confirm its structure and purity. These methods are often discussed in forums and academic papers, highlighting the importance of analytical validation in chemical research. The compound's UV-Vis absorption properties also make it a subject of study in photochemistry.
In the context of drug discovery, 2-(2,4,5-Trichlorophenyl)-3-(trifluoromethyl)pyridine-4-acetonitrile has been investigated for its potential to serve as a scaffold for bioactive molecules. Its lipophilic nature and ability to interact with biological targets have sparked interest in its use for developing central nervous system (CNS) agents and anti-inflammatory drugs. This aligns with the current focus on precision medicine and targeted therapies.
From a material science perspective, this compound's aromatic and heterocyclic framework lends itself to the design of organic electronic materials. Its incorporation into polymers and small-molecule semiconductors could enhance performance in optoelectronic devices, a field that is rapidly evolving with the demand for flexible electronics and energy-efficient technologies.
Safety and handling of CAS No. 1261774-84-8 are also common queries. While it is not classified as hazardous under standard regulations, proper laboratory practices should always be followed. This includes the use of personal protective equipment (PPE) and adherence to chemical hygiene plans. These precautions are essential for maintaining a safe working environment, a topic emphasized in occupational health discussions.
In summary, 2-(2,4,5-Trichlorophenyl)-3-(trifluoromethyl)pyridine-4-acetonitrile (CAS No. 1261774-84-8) is a multifaceted compound with broad applicability across pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity profile make it a valuable tool for researchers and industry professionals alike. As the scientific community continues to explore its potential, this compound is likely to remain a subject of interest in both academic and industrial circles.
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